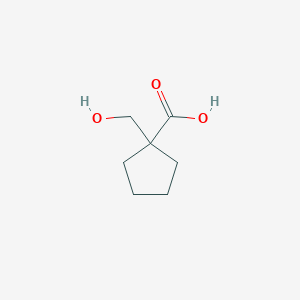

1-(Hydroxymethyl)cyclopentane-1-carboxylic acid

Vue d'ensemble

Description

1-(Hydroxymethyl)cyclopentane-1-carboxylic acid, also known as HOCPCA, is a chemical compound that has been the subject of numerous scientific studies due to its potential therapeutic applications. HOCPCA is a derivative of the amino acid proline and has been shown to exhibit anti-inflammatory, analgesic, and neuroprotective properties.

Applications De Recherche Scientifique

- Application : As a platform chemical, HMFCA serves as a precursor for other valuable compounds, including 2,5-diformylfuran (DFF), 5-formylfuroic acid (FFCA), and 2,5-furandicarboxylic acid (FDCA). These compounds find use in biofuels, plastics, and pharmaceuticals .

- Application : Deinococcus wulumuqiensis R12, an extremely radiation-resistant bacterium, exhibits excellent catalytic performance in converting HMF to HMFCA. Moreover, these cells can selectively oxidize other structurally diverse aldehydes to their corresponding acids, demonstrating broad substrate scope and potential applications in biotechnology and organic chemistry .

- Application : Researchers have used HMFCA as a starting material for the synthesis of other compounds. For instance, it can be converted to maleic anhydride (MA) or 2,5-bis(hydroxymethyl)furan (BHMF) through appropriate reactions. These derivatives have applications in polymer chemistry and materials science .

- Application : Researchers have discovered that 1-ethyl-3-methylimidazolin-2-ylidene carbene can catalyze the self-condensation of HMF to form 5,5’-dihydroxymethylfuroin with high conversion and selectivity. This finding highlights potential applications in green chemistry and sustainable processes .

- Application : HMFCA derivatives could serve as intermediates in the synthesis of pharmaceuticals or bioactive molecules. Researchers continue to explore their potential in drug discovery and development .

- Application : By incorporating HMFCA-derived monomers, researchers can create novel polymers with tailored properties. These materials find applications in coatings, adhesives, and other industrial sectors .

Biomass-Derived Platform Chemicals

Biocatalysis and Whole-Cell Biocatalysts

Organic Synthesis

Ionic Liquid Chemistry

Pharmaceutical Intermediates

Materials Science and Polymer Chemistry

Mécanisme D'action

Target of Action

Hydroxymethyl groups in other compounds have been shown to interact with various enzymes and receptors in the body

Mode of Action

The exact mode of action of 1-(Hydroxymethyl)-cyclopentanecarboxylic acid is currently unknown due to the lack of specific studies on this compound. It can be hypothesized that the hydroxymethyl group may play a role in its interaction with its targets, potentially influencing their activity or function .

Biochemical Pathways

Compounds with hydroxymethyl groups have been shown to participate in various biochemical pathways, including those involved in energy production and protein synthesis .

Pharmacokinetics

The presence of the hydroxymethyl group could potentially influence these properties, as it has been shown to enhance water solubility in other compounds .

Result of Action

Hydroxymethyl groups in other compounds have been associated with various biological effects, such as increased protein synthesis and enhanced cellular energy production .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(Hydroxymethyl)-cyclopentanecarboxylic acid. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Propriétés

IUPAC Name |

1-(hydroxymethyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c8-5-7(6(9)10)3-1-2-4-7/h8H,1-5H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNMVXBPRKNYEBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CO)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Hydroxymethyl)cyclopentane-1-carboxylic acid | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-{[(pyrimidin-2-yl)amino]methyl}benzoate](/img/structure/B2480372.png)

![2-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2480377.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4,4-dimethylpentanoic acid](/img/structure/B2480384.png)

![N-(4-chlorophenyl)-2-((2-(dimethylamino)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2480388.png)

![N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide](/img/structure/B2480391.png)

![N-[(4-Bromo-1-methyl-1H-pyrazol-3-YL)methyl]-N-methylamine](/img/structure/B2480394.png)